Ethyl 4-(2-((2-((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
Description
Historical Development of Thiazole-Piperazine Hybrid Molecules
The synthesis of thiazole-piperazine hybrids represents a significant advancement in heterocyclic chemistry, driven by the pharmacological versatility of both moieties. Early work focused on simple derivatives, such as piperazine-tethered thiazoles synthesized via Hantzsch cyclocondensation, which demonstrated moderate bioactivity. A pivotal shift occurred in the 2010s with the adoption of parallel synthesis techniques, enabling the rapid generation of libraries like the 2291 series, which combined 4-chloromethyl thiazoles with piperazine nucleophiles to yield compounds with nanomolar antiplasmodial activity.
By the early 2020s, researchers optimized multi-step protocols to incorporate advanced functional groups. For example, Mohamed et al. (2024) developed bis-thiazole-thiadiazole hybrids through refluxing bis-thiosemicarbazones with hydrazonoyl chlorides in ethanol/DMF. Similarly, Çevik et al. (2020) synthesized thiazolylhydrazine-piperazine derivatives via sequential nucleophilic substitutions and cyclocondensations, achieving selective MAO-A inhibition. These innovations laid the groundwork for complex architectures like the target compound, which features a 3,4-dimethylphenyl-thiazole core linked to piperazine via a thioether-acetyl bridge.
Table 1: Key Milestones in Thiazole-Piperazine Hybrid Development
Significance in Medicinal Chemistry Research
Thiazole-piperazine hybrids occupy a critical niche in drug discovery due to their dual pharmacophoric effects. The thiazole ring provides a rigid, electron-rich scaffold that enhances binding to biological targets, while the piperazine moiety improves solubility and pharmacokinetics. This synergy is exemplified in FDA-approved drugs like Dasatinib, which combines both groups for tyrosine kinase inhibition.
The target compound’s structure amplifies these advantages:
- The 3,4-dimethylphenyl group introduces steric bulk for selective target engagement.
- The thioether-acetyl linker increases metabolic stability compared to ester or amine linkages.
- The piperazine carboxylate terminus enables salt formation for enhanced bioavailability.
Table 2: Bioactive Thiazole-Piperazine Hybrids
| Compound | Activity | EC~50~/IC~50~ | Source |
|---|---|---|---|
| 2291-61 | Antiplasmodial | 102 nM | |
| 3a (Çevik et al.) | MAO-A inhibition | 0.12 µM | |
| Bis-thiazole 9a | Anticancer | 1.8 µM |
Position Within Current Heterocyclic Chemistry Literature
Recent literature emphasizes three trends relevant to the target compound:
- Structural Complexity : Modern hybrids integrate >3 heterocycles, as seen in bis-thiazole-thiadiazoles. The compound aligns with this trend through its thiazole-piperazine-thioether triad.
- Diverse Synthesis Routes : Methods range from solid-phase combinatorial chemistry to microwave-assisted cyclizations. The compound’s synthesis likely employs stepwise nucleophilic substitutions, given the sensitivity of its thioether bridge to harsh conditions.
- Targeted Bioactivity : Current studies prioritize hybrids with dual mechanisms, such as MAO inhibition combined with apoptosis induction. The compound’s 3,4-dimethylphenyl group suggests potential kinase or GPCR modulation, though empirical data are pending.
Table 3: Structural Comparison with Recent Hybrids
| Compound | Heterocycles | Linker | Bioactivity |
|---|---|---|---|
| Target | Thiazole, piperazine | Thioether-acetyl | Undisclosed |
| 2291-61 | Thiazole, piperazine | Methyl | Antiplasmodial |
| 3a | Thiazole, piperazine | Hydrazine | MAO-A inhibition |
Research Challenges and Opportunities
Challenges :
- Synthetic Complexity : Multi-step synthesis (e.g., sequential thiazole formation, piperazine coupling, and thioetherification) risks low yields, particularly during the acetylthio intermediate step.
- Stereochemical Control : The compound’s two chiral centers (piperazine C2/C5) necessitate asymmetric synthesis or costly resolutions.
- Computational Modeling : Predicting interactions of the flexible thioether linker with rigid targets (e.g., kinases) remains problematic.
Opportunities :
- Biological Screening : Prioritize assays aligned with structural analogs:
- Prodrug Development : Ethyl carboxylate hydrolysis could yield free acids with improved CNS penetration.
- Structure-Activity Relationships : Systematic variation of the dimethylphenyl and thioether groups to optimize potency.
Properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-4-30-22(29)26-9-7-25(8-10-26)20(28)14-31-13-19(27)24-21-23-18(12-32-21)17-6-5-15(2)16(3)11-17/h5-6,11-12H,4,7-10,13-14H2,1-3H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBNWMCIAPGGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2-((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₄S₂. Its complex structure features:
- Thiazole moiety : Contributes to various biological activities.
- Piperazine ring : Known for enhancing bioactivity in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics, highlighting the potential of thiazole derivatives in treating infections .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 8 | Bacterial |
| Compound B | 16 | Fungal |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. A specific study reported that a related compound exhibited an IC50 value of less than 10 µM against breast cancer cells, indicating strong cytotoxicity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways associated with inflammation and cancer progression.
Study on Anticonvulsant Activity
In a recent study focused on anticonvulsant properties, thiazole derivatives were tested in animal models. The compound demonstrated significant protective effects against induced seizures, suggesting potential therapeutic applications in epilepsy management .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. Results indicated favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including ethyl 4-(2-((2-((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate, exhibit promising anticancer properties. A study highlighted that thiazole-based compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). For example, one derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant effects in various animal models. In particular, thiazole derivatives have shown effectiveness in reducing seizure activity in picrotoxin-induced convulsion models. One study reported that a related thiazole compound provided a protection index of 9.2, demonstrating its potential as an anticonvulsant agent .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce piperazine and carboxylate functionalities. The synthetic process often utilizes reagents such as thionyl chloride and various catalysts to enhance yield.
Chemical Characteristics
The compound possesses unique chemical properties due to the presence of both thiazole and piperazine moieties. These features contribute to its ability to interact with biological targets effectively, making it a valuable candidate for drug development.
Biological Mechanisms
Comparison with Similar Compounds
Pharmacological and Physicochemical Data Comparison
Q & A
Q. What are the established synthetic routes for Ethyl 4-(2-((2-((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate, and what key intermediates are involved?
The synthesis typically involves sequential coupling of thiazole, piperazine, and thioacetyl moieties. Key steps include:
- Thiazole formation : Condensation of 3,4-dimethylphenyl-substituted precursors with thiourea or Lawesson’s reagent to generate the thiazole core (e.g., 2-amino-4-(3,4-dimethylphenyl)thiazole) .
- Piperazine coupling : Reaction of the thiazole-2-amine with chloroacetyl chloride to form a 2-oxoethyl intermediate, followed by thioacetylation using dithiocarbamate derivatives (e.g., sodium dithiocarbamate) to link the piperazine ring .
- Esterification : Final introduction of the ethyl carboxylate group via carbodiimide-mediated coupling . Purification often involves recrystallization (ethanol/water) and column chromatography (e.g., EtOAc/MeOH with Et3N) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., thiazole protons at δ 6.8–7.5 ppm, piperazine methylenes at δ 3.2–3.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ expected for C₂₃H₂₉N₅O₄S₂).
- IR spectroscopy : Key peaks include C=O (1680–1720 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C=S (650–750 cm⁻¹) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .
- Enzyme inhibition : Cholinesterase inhibition (Ellman’s method) or kinase assays (e.g., using ADP-Glo™) to screen for neuroprotective or anticancer potential .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., thioacetylation) to identify rate-limiting stages .
- Molecular docking : Predict binding affinities to biological targets (e.g., acetylcholinesterase) using AutoDock Vina or Schrödinger .
- AI-driven process optimization : Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to refine solvent systems or catalyst loading .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm activity trends using multiple concentrations (e.g., 0.1–100 µM) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
- Structural analogs : Synthesize derivatives (e.g., varying dimethylphenyl substituents) to isolate SAR trends and validate mechanisms .
Q. How does the electronic nature of the 3,4-dimethylphenyl group influence bioactivity?
- Hammett analysis : Correlate substituent σ values with activity trends (e.g., electron-donating groups enhance π-stacking in enzyme pockets) .
- Fluorescence quenching : Study interactions with biomolecules (e.g., BSA) via Stern-Volmer plots to assess binding constants .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., HIV-1 integrase) to map hydrophobic interactions .
Q. What experimental designs address stability challenges in aqueous or oxidative conditions?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), thermal (40–80°C), and oxidative (H₂O₂) conditions, followed by HPLC stability profiling .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during synthesis to prevent unwanted side reactions .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Methodological Notes
- Synthetic challenges : The thioacetyl group’s susceptibility to hydrolysis necessitates anhydrous conditions and inert atmospheres (N₂/Ar) during coupling steps .
- Data validation : Cross-reference spectral data with synthetic intermediates to confirm stepwise connectivity .
- Ethical compliance : Adhere to institutional guidelines for biological testing, including IACUC approvals for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
